5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a nicotinamide moiety
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as protodeboronation , which may influence its interaction with potential targets.
Biochemical Pathways
Protodeboronation, a reaction that this compound can undergo, is a valuable transformation in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:
Coupling Reaction: The furan-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with the brominated pyridine in the presence of a palladium catalyst.
Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction, where the brominated pyridine-furan intermediate is reacted with nicotinic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-nicotinamide derivatives.
Substitution: Azido or thio-substituted pyridine derivatives.
Scientific Research Applications
5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is unique due to the combination of the bromine atom, furan ring, and nicotinamide moiety, which can confer distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the furan ring can provide additional sites for functionalization.
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCDSFVZOLSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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